Product packaging for 2-Cyclopropyl-6-methylbenzoic acid(Cat. No.:CAS No. 1864695-97-5)

2-Cyclopropyl-6-methylbenzoic acid

Cat. No.: B2613709
CAS No.: 1864695-97-5
M. Wt: 176.215
InChI Key: NLYLKQOLEHUEKT-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives and Cyclopropyl-Containing Molecules

2-Cyclopropyl-6-methylbenzoic acid is a disubstituted derivative of benzoic acid. The benzoic acid motif is a fundamental structural unit found in a vast array of natural products and synthetic molecules, including many pharmaceuticals and agrochemicals. The carboxylic acid group provides a handle for various chemical transformations, making benzoic acid and its derivatives invaluable starting materials in organic synthesis.

The introduction of a cyclopropyl (B3062369) group and a methyl group onto the benzene (B151609) ring at positions 2 and 6, respectively, imparts unique properties to the parent benzoic acid structure. The cyclopropyl group, a three-membered carbocycle, is of particular interest in medicinal chemistry. nih.govresearchgate.net Its rigid, strained ring system can confer a number of desirable attributes to a molecule. These include:

Conformational Rigidity: The cyclopropyl group can lock flexible portions of a molecule into a specific orientation, which can be crucial for binding to biological targets.

Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger than those in linear alkyl chains, making them less susceptible to metabolic breakdown by enzymes in the body. nih.gov

Improved Potency and Selectivity: The unique electronic and steric properties of the cyclopropyl ring can lead to enhanced binding affinity and selectivity for a specific biological target. nih.govresearchgate.net

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's solubility, lipophilicity, and other properties that are important for its absorption, distribution, metabolism, and excretion (ADME) profile.

Significance as a Privileged Scaffold and Building Block in Advanced Chemical Synthesis

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. nih.gov The unique combination of the benzoic acid moiety, the cyclopropyl ring, and the methyl group in this compound positions it as a potential privileged scaffold. The strategic placement of these functional groups provides a three-dimensional architecture that can be elaborated upon to create libraries of diverse compounds for drug discovery and other applications.

As a "building block," this compound serves as a key starting material for the construction of more complex molecules. biosynth.com Its carboxylic acid functionality allows for a wide range of chemical modifications, such as amidation, esterification, and reduction. These transformations enable chemists to readily incorporate the 2-cyclopropyl-6-methylphenyl moiety into larger molecular structures.

While extensive published research specifically detailing the widespread use of this compound as a privileged scaffold is still emerging, the foundational principles of medicinal chemistry and the known value of its constituent parts strongly support its significance. For instance, the related scaffold of a cyclopropyl group attached to a substituted aminomethyl-benzoic acid has been utilized in the development of potent inhibitors for p38α MAP kinase, a key target in inflammatory diseases. This highlights the potential of the broader structural class to which this compound belongs.

The commercial availability of this compound from various chemical suppliers further underscores its utility as a building block for synthetic chemists in both academic and industrial research settings.

Below is a table summarizing the key structural features of this compound and their potential contributions to its function as a building block and privileged scaffold.

Structural FeaturePotential Contribution
Benzoic Acid Moiety Provides a reactive handle for chemical modification (e.g., amidation, esterification). A common feature in many biologically active molecules.
Cyclopropyl Group Imparts conformational rigidity, enhances metabolic stability, and can improve binding affinity and selectivity to biological targets.
Methyl Group (ortho) Creates steric hindrance, influencing the reactivity of the carboxylic acid and the overall molecular conformation.
Disubstituted Phenyl Ring Offers a rigid platform for the precise spatial arrangement of functional groups, a key characteristic of privileged scaffolds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B2613709 2-Cyclopropyl-6-methylbenzoic acid CAS No. 1864695-97-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-3-2-4-9(8-5-6-8)10(7)11(12)13/h2-4,8H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYLKQOLEHUEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Development

Established and Reported Synthetic Routes

The construction of 2-cyclopropyl-6-methylbenzoic acid has been approached through various established synthetic pathways, primarily focusing on the sequential introduction of substituents onto a benzene (B151609) ring.

Multi-Step Approaches to the Benzoic Acid Core

The creation of the benzoic acid core often begins with a substituted benzene derivative, which then undergoes a series of reactions to introduce the required functional groups. A common strategy involves the oxidation of an alkylbenzene. For instance, a methyl group on the benzene ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) in the presence of a base and heat. youtube.com This transformation is a key step in converting a readily available starting material, such as a substituted toluene, into the corresponding benzoic acid. youtube.com

Another approach involves the functionalization of a pre-existing benzoic acid. For example, multi-step sequences have been developed to prepare compounds like methyl m-nitrobenzoate, starting with the oxidation of acetophenone (B1666503) to benzoic acid, followed by nitration and then Fischer esterification. truman.edu These methods highlight the stepwise nature of building complex benzoic acid derivatives.

Chemo- and Regioselective Synthesis of Substituted Benzoic Acids

Achieving the desired 2,6-disubstitution pattern on the benzoic acid ring requires precise control over the regioselectivity of the reactions. The directing effects of the substituents play a crucial role. For example, starting with a methyl group (an ortho-, para-director) and converting it to a carboxylic acid group (a meta-director) early in the synthesis can dictate the position of subsequent substitutions. youtube.com

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the selective synthesis of substituted benzoic acids. nih.govrsc.org For instance, protocols for the ortho-arylation of ortho-substituted benzoic acids have been developed to create sterically hindered 2-aryl-6-substituted benzoic acids. rsc.org While ortho- and meta-C-H functionalizations of benzoic acids have been extensively studied, para-selective activation remains less explored. nih.govrsc.org The choice of directing groups and catalysts is paramount in achieving the desired chemo- and regioselectivity. nih.gov

Starting MaterialReagents/CatalystProductSelectivity
TolueneKMnO4, KOH, heatBenzoic acid-
Benzoic acid derivativesPd(II) catalyst, nitrile-based sulfonamide templatemeta-olefinated benzoic acid derivativesmeta
ortho-substituted benzoic acidsPd catalyst, Ag2CO32-aryl-6-substituted benzoic acidsortho

Introduction and Functionalization of the Cyclopropyl (B3062369) Moiety

The introduction of the cyclopropyl group onto the benzene ring is a critical step. The cyclopropyl group, with its strained three-membered ring, possesses unique electronic properties and can act as a π-electron donor, influencing the reactivity of the aromatic ring. wikipedia.org One method for introducing a cyclopropyl group is through Friedel-Crafts alkylation using cyclopropane (B1198618) as the alkylating agent in the presence of a Lewis acid like aluminum chloride and a co-catalyst such as hydrogen chloride. stackexchange.comguidechem.com This reaction proceeds through the formation of an n-propyl aluminum tetrachloride intermediate, which then alkylates the benzene ring. stackexchange.com

Transition metals can also mediate the introduction of cyclopropyl groups onto aromatic systems. The inherent ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, which must be considered during synthetic planning.

Exploration of Novel and Sustainable Synthetic Pathways

In line with the growing emphasis on environmentally friendly chemical processes, research is being directed towards developing novel and sustainable synthetic routes for compounds like this compound.

Catalytic Strategies for Formation and Functionalization

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and reduce waste. Transition metal-catalyzed C-H functionalization offers a step-economical approach by avoiding the need for pre-functionalized starting materials. researchgate.net For instance, palladium-catalyzed ortho-C-H arylation and alkylation of benzoic acids have been reported, providing direct routes to substituted benzoic acids. rsc.org

Furthermore, iridium-based catalysts have been studied for the C-H bond functionalization of benzoic acid, although this can sometimes lead to unexpected products. acs.org The development of catalysts that can selectively activate specific C-H bonds in the presence of other reactive functional groups is a key area of research. nih.govresearchgate.net

Catalyst SystemReaction TypeSubstrateProduct
Pd(II)/nitrile-based sulfonamide templatemeta-C-H olefinationBenzoic acid derivativesmeta-olefinated benzoic acids
Pd catalyst/Ag2CO3ortho-C-H arylationortho-substituted benzoic acidsSterically hindered 2,6-disubstituted benzoic acids
(Cp*IrCl2)2C-H bond activationBenzoic acid2-Hydroxy-6H-benzo[c]chromen-6-ones

Principles of Green Chemistry in Process Optimization

The principles of green chemistry are increasingly being integrated into pharmaceutical and chemical manufacturing to minimize environmental impact. ispe.orgnih.govijbpas.com This involves the use of safer solvents, catalytic reactions to reduce the need for stoichiometric reagents, and the development of more efficient synthetic routes to minimize waste. ispe.orgpfizer.com

For the synthesis of substituted benzoic acids, green approaches could include:

Continuous Flow Synthesis: This technique allows for better control over reaction conditions, can enhance atom economy, and improve safety, particularly when using gaseous reagents like oxygen. ispe.orgwipo.intnih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-derived solvents is a key goal. ispe.orgmdpi.com

Catalysis: Employing catalysts, including biocatalysts, can lead to more efficient and selective reactions, reducing energy consumption and waste generation. ispe.orgmdpi.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources is a long-term objective for sustainable chemical production. ispe.org

By applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Precursor Chemistry and Intermediate Transformations

The construction of the this compound scaffold hinges on the sequential and controlled introduction of three distinct functional groups onto a benzene ring. A logical and plausible synthetic approach involves the initial preparation of a disubstituted benzene precursor, which is then converted to the final product. A key intermediate in this strategy is 1-bromo-2-cyclopropyl-6-methylbenzene . The synthesis of this intermediate and its subsequent conversion to the target benzoic acid derivative are critical steps.

One potential route to this key intermediate begins with a commercially available starting material, 2-bromo-1-methylbenzene (o-bromotoluene). nist.govnih.gov The introduction of the cyclopropyl group at the position ortho to the methyl group can be achieved through a directed ortho-metalation (DoM) strategy. organic-chemistry.orgwikipedia.org In this approach, the methyl group itself is not a strong enough directing group for selective metalation. However, related strategies involving the transformation of the methyl group into a more effective directing group, or the use of advanced catalytic systems for C-H activation, could be envisaged.

A more direct, albeit potentially challenging, approach would be the cyclopropylation of a pre-functionalized benzene ring. For instance, a Suzuki-Miyaura cross-coupling reaction could be employed. illinois.edubeilstein-journals.orgnih.govnih.govresearchgate.net This would involve the synthesis of a 2-bromo-6-methylphenylboronic acid derivative and its subsequent coupling with a suitable cyclopropylating agent, such as potassium cyclopropyltrifluoroborate, in the presence of a palladium catalyst. nih.gov

Once the key intermediate, 1-bromo-2-cyclopropyl-6-methylbenzene , is obtained, the final step is the introduction of the carboxylic acid group. This is classically achieved through a Grignard reaction followed by carbonation. nih.govacs.orgorganic-chemistry.org The bromo-substituted precursor is reacted with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 2-cyclopropyl-6-methylphenylmagnesium bromide . This highly reactive organometallic species is then quenched with solid carbon dioxide (dry ice) or gaseous CO2 to yield the magnesium salt of the carboxylic acid. Subsequent acidification with an aqueous acid, like hydrochloric acid, liberates the final product, This compound .

An alternative to the Grignard reaction could be a lithiation-carboxylation sequence. The aryl bromide could be treated with a strong organolithium reagent, such as n-butyllithium, to generate the corresponding aryllithium species, which is then reacted with carbon dioxide.

The following table summarizes the key compounds involved in a plausible synthetic pathway.

Compound NameMolecular FormulaRole
2-Bromo-1-methylbenzeneC₇H₇BrStarting Material
1-Bromo-2-cyclopropyl-6-methylbenzeneC₁₀H₁₁BrKey Intermediate
2-Cyclopropyl-6-methylphenylmagnesium bromideC₁₀H₁₁BrMgGrignard Reagent
This compoundC₁₁H₁₂O₂Final Product

Scale-Up Considerations in Academic and Industrial Synthesis

The transition of a synthetic route from a laboratory scale to an industrial process presents a unique set of challenges that must be addressed to ensure safety, efficiency, and economic viability. The synthesis of this compound, particularly the Grignard reaction step, requires careful consideration for large-scale production. mt.comacs.org

Grignard Reaction Scale-Up:

The formation of Grignard reagents is a highly exothermic process. mt.com On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. This necessitates the use of specialized reactors with high surface area-to-volume ratios and precise temperature control systems. The initiation of the Grignard reaction can sometimes be sluggish and unpredictable, followed by a rapid and highly exothermic phase. Careful control over the addition rate of the aryl halide to the magnesium turnings is critical to maintain a manageable reaction temperature.

Furthermore, Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. mt.com Industrial-scale synthesis requires stringent anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) throughout the process, from solvent drying to the final quench. The handling of large quantities of magnesium metal also poses safety risks, including flammability.

Process Development and Optimization:

The choice of solvents and reagents for industrial synthesis is influenced by factors such as cost, safety, and environmental impact. While ethereal solvents like THF are common in the laboratory, their volatility and potential for peroxide formation require special handling procedures on a large scale. The development of alternative, safer solvent systems is an active area of research in process chemistry.

Purification of the final product on a large scale also requires efficient and scalable methods. Recrystallization, which is often used in the lab, may need to be replaced or supplemented with other techniques like distillation or chromatography, adapted for industrial capacities.

The following table outlines key considerations for the scale-up of the synthesis of this compound.

ParameterLaboratory ScaleIndustrial ScaleKey Considerations
Reaction Vessel Glass flaskGlass-lined or stainless steel reactorHeat transfer, pressure rating, material compatibility
Temperature Control Ice bath, heating mantleJacketed reactor with heating/cooling fluidPrecise control to prevent runaway reactions
Atmosphere Inert gas balloonNitrogen or argon blanketingStrict exclusion of moisture and oxygen
Reagent Addition Manual additionControlled pumping systemMaintain steady reaction rate and temperature
Purification Recrystallization, column chromatographyCrystallization, distillation, filtrationScalability, efficiency, and solvent recovery
Safety Standard laboratory practicesHazard and Operability (HAZOP) studies, process safety managementHandling of flammable metals and solvents, exotherms

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 2-Cyclopropyl-6-methylbenzoic acid allows for the identification and differentiation of the various hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the carboxylic acid proton, the aromatic protons, the methyl protons, and the protons of the cyclopropyl (B3062369) group.

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature. chemicalbook.com

The aromatic region will display signals for the three protons on the benzene (B151609) ring. Their specific shifts and coupling patterns are influenced by the electronic effects of the cyclopropyl, methyl, and carboxyl substituents.

The methyl (-CH₃) group protons will present as a sharp singlet, with a chemical shift characteristic of a methyl group attached to an aromatic ring, generally around 2.5-2.7 ppm. chemicalbook.com

The cyclopropyl group protons produce a more complex set of signals in the upfield region of the spectrum (typically 0.6-1.8 ppm). chemicalbook.com These protons are chemically non-equivalent and exhibit spin-spin coupling, resulting in multiplets. The methine proton (CH) of the cyclopropyl ring will be at a slightly different shift than the four methylene (B1212753) protons (-CH₂-). chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is an interactive representation of predicted NMR data. Click on a row to highlight.

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH) 10.0 - 13.0 Broad Singlet 1H
Aromatic (Ar-H) 7.0 - 7.5 Multiplet 3H
Methyl (-CH₃) 2.5 - 2.7 Singlet 3H
Cyclopropyl Methine (-CH) 1.5 - 1.8 Multiplet 1H
Cyclopropyl Methylene (-CH₂) 0.6 - 1.2 Multiplet 4H

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, a total of 11 distinct signals are expected, corresponding to each unique carbon atom in the structure.

The carbon atom of the carboxyl group (-COOH) is typically found at the most downfield position, often in the range of 170-180 ppm. docbrown.info The six carbons of the aromatic ring will produce six separate signals, with their chemical shifts influenced by the attached substituents. The carbon atom attached to the carboxyl group (C1) and those bearing the cyclopropyl (C2) and methyl (C6) groups will have distinct shifts from the other aromatic carbons. docbrown.infochemicalbook.com The methyl carbon (-CH₃) signal appears in the upfield region, usually around 20-25 ppm. chemicalbook.com The cyclopropyl carbons also resonate in the upfield region, with the methine carbon appearing at a different shift than the two equivalent methylene carbons. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Environments for this compound This table is an interactive representation of predicted NMR data. Click on a row to highlight.

Carbon Type Predicted Chemical Shift (ppm) Number of Signals
Carboxylic Acid (C=O) 170 - 180 1
Aromatic (C-subst.) 130 - 145 3
Aromatic (C-H) 125 - 135 3
Methyl (-CH₃) 20 - 25 1
Cyclopropyl Methine (CH) 15 - 20 1
Cyclopropyl Methylene (CH₂) 5 - 15 2

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure, multidimensional NMR techniques are employed. Methods such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

COSY experiments would establish correlations between coupled protons, for instance, confirming the coupling between protons within the aromatic ring system and within the cyclopropyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC is crucial for establishing long-range (2-3 bond) correlations. This technique would provide definitive evidence for the connectivity of the substituents to the aromatic ring by showing correlations between the methyl protons and the adjacent aromatic carbons, and between the cyclopropyl protons and the carbon atom of the ring to which it is attached.

Utility of Mass Spectrometry in Elucidating Molecular Architecture and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS, this compound would typically be analyzed in negative ion mode, where it loses a proton to form the deprotonated molecule, [M-H]⁻. The molecular weight of the compound is 176.22 g/mol , so the primary ion observed would have an m/z of 175.

A characteristic fragmentation pathway for deprotonated benzoic acids under collisional activation is the loss of carbon dioxide (CO₂, 44 Da). sci-hub.senih.gov This would result in a significant fragment ion at m/z 131. Further fragmentation of this ion could also occur, providing additional structural information.

Table 3: Expected Ions in ESI-MS of this compound (Negative Mode) This table is an interactive representation of predicted MS data. Click on a row to highlight.

Ion Formula m/z (Expected) Description
[M-H]⁻ [C₁₁H₁₁O₂]⁻ 175 Deprotonated Molecular Ion
[M-H-CO₂]⁻ [C₁₀H₁₁]⁻ 131 Loss of Carbon Dioxide

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is an excellent method for assessing the purity of a sample of this compound and for analyzing reaction mixtures.

In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column (the GC component). Compounds are separated based on their boiling points and interactions with the column's stationary phase. For a pure sample of this compound, a single major peak would be expected at a specific retention time. The presence of other peaks would indicate impurities, such as unreacted starting materials or byproducts from the synthesis.

As the compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. The resulting spectrum can be used to confirm the identity of the compound in the peak by matching its molecular ion and fragmentation pattern to a known reference. researchgate.net This dual verification of retention time and mass spectrum makes GC-MS a highly reliable technique for purity assessment. d-nb.info

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum provides clear evidence for its key structural features. The most prominent absorption bands are associated with the carboxylic acid group. A very broad absorption is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band, typically found around 1700 cm⁻¹.

Additional characteristic peaks confirm the presence of the aromatic ring and the alkyl substituents. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the C-H stretching vibrations of the methyl and cyclopropyl groups are observed just below 3000 cm⁻¹. Aromatic C=C bond stretching vibrations cause several absorptions in the 1450-1600 cm⁻¹ region.

Table 1: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
2500-3300Broad, StrongO-H StretchCarboxylic Acid
~3100MediumC-H StretchAromatic
~2950MediumC-H StretchCyclopropyl, Methyl
~1700Strong, SharpC=O StretchCarboxylic Acid
1450-1600Medium-WeakC=C StretchAromatic Ring

X-Ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

While specific crystallographic data for this compound is not publicly available, its solid-state structure can be predicted with high confidence by analogy to structurally similar compounds like o-toluic acid (2-methylbenzoic acid). rsc.org Carboxylic acids commonly crystallize to form centrosymmetric dimers, where two molecules are held together by strong hydrogen bonds between their carboxyl groups. rsc.org These dimers then typically pack into ribbon or sheet-like structures. rsc.org It is expected that this compound would adopt a similar hydrogen-bonded dimer motif in the solid state. Obtaining single crystals suitable for X-ray diffraction would be a critical step in its full characterization, providing definitive proof of its molecular structure and intermolecular interactions.

Table 2: Representative Crystallographic Data for the Analogous Compound o-Toluic Acid rsc.org

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.89
b (Å)4.03
c (Å)12.33
β (°)108.3
Volume (ų)701.6
Z (Molecules/Unit Cell)4

Chromatographic Methods for Reaction Monitoring and Purification

Chromatographic techniques are indispensable tools in synthetic chemistry for both monitoring the progress of a reaction and for the purification of the final product. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly valuable for assessing the purity of a synthesized compound like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. ekb.eg

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., a C18-modified silica), while the mobile phase is a more polar solvent mixture, often consisting of acetonitrile (B52724) or methanol (B129727) and water, frequently with additives like formic acid or acetic acid to ensure the carboxylic acid is in its protonated state. ekb.egnih.gov The sample is injected into the system, and as the mobile phase flows through the column, the components separate based on their relative hydrophobicity. Nonpolar compounds interact more strongly with the stationary phase and thus elute later than polar compounds. A UV detector is commonly used for aromatic compounds like benzoic acids, with a detection wavelength typically set between 205 and 254 nm. ekb.egnih.gov This method allows for the precise quantification of the main product and the detection of any impurities.

Table 3: Typical RP-HPLC Parameters for Analysis of Benzoic Acid Derivatives ekb.egijpsr.com

ParameterDescription
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile : Water (Gradient or Isocratic)
Flow Rate1.0 mL/min
DetectionUV at ~225 nm
Injection Volume10-20 µL
Column TemperatureAmbient or controlled (e.g., 25-30 °C)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for qualitatively monitoring reaction progress and identifying appropriate conditions for larger-scale column chromatography purification. youtube.com The stationary phase is typically a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360) coated onto a plate of glass or plastic.

To monitor the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto the TLC plate alongside spots of the starting materials. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The mobile phase ascends the plate via capillary action, and the components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

The less polar compounds travel further up the plate (higher Retention Factor, Rf value), while more polar compounds interact more strongly with the silica gel and have lower Rf values. youtube.com Since this compound is more polar than many of its potential precursors (e.g., the corresponding ester or alcohol), it will exhibit a lower Rf value. A reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot for the product has appeared.

Table 4: Hypothetical TLC System for Monitoring Synthesis

CompoundStationary PhaseMobile PhaseExpected Rf ValueDetection Method
Starting Material (e.g., Methyl 2-cyclopropyl-6-methylbenzoate)Silica Gel3:1 Hexane:Ethyl Acetate~0.7UV Light (254 nm)
Product (this compound)Silica Gel3:1 Hexane:Ethyl Acetate~0.3UV Light (254 nm)

Reactivity and Mechanistic Studies of 2 Cyclopropyl 6 Methylbenzoic Acid and Its Derivatives

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's reactivity, though its transformations are significantly influenced by the steric hindrance imposed by the adjacent cyclopropyl (B3062369) and methyl groups.

Esterification and Amidation Reactions

The conversion of 2-cyclopropyl-6-methylbenzoic acid into its corresponding esters and amides is a fundamental transformation. However, the steric bulk of the ortho substituents necessitates the use of specific reagents and conditions to achieve efficient conversion. Standard Fischer esterification conditions, which typically involve heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, are often sluggish and low-yielding for sterically hindered substrates like 2,6-disubstituted benzoic acids.

To overcome this steric hindrance, more potent activating agents are generally required. For instance, the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the formation of an activated intermediate that is more susceptible to nucleophilic attack by alcohols or amines.

Similarly, for amidation, the direct reaction of this compound with an amine is generally inefficient. The use of coupling reagents is the preferred method. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly electrophilic and readily reacts with a wide range of amines to form the corresponding amides in good yields. Boric acid has also been reported as a mild and effective catalyst for the direct amidation of carboxylic acids with amines, offering a greener alternative to traditional methods. researchgate.netnih.gov

Table 1: Representative Conditions for Esterification and Amidation of Sterically Hindered Benzoic Acids

TransformationReagents and ConditionsGeneral Observations
Esterification Alcohol, DCC, DMAP, CH₂Cl₂, rtGood to excellent yields for a variety of alcohols.
Alcohol, SOCl₂, then heatFormation of the intermediate acid chloride is necessary.
Amidation Amine, EDC, HOBt, DMF, rtWidely applicable method for a broad range of amines.
1. SOCl₂ or (COCl)₂, 2. Amine, baseA robust and high-yielding two-step procedure.
Amine, Boric Acid, heatA greener alternative, particularly for less hindered amines. researchgate.netnih.gov

Decarboxylation Pathways

The removal of the carboxyl group from this compound can be a challenging transformation. Aromatic carboxylic acids are generally stable, and their decarboxylation often requires harsh conditions. The mechanism of decarboxylation for substituted benzoic acids can vary depending on the reaction conditions and the nature of the substituents on the aromatic ring.

For many substituted benzoic acids, decarboxylation is thought to proceed via an electrophilic substitution mechanism where a proton attacks the ipso-carbon (the carbon atom bearing the carboxyl group), leading to a carbocationic intermediate that then loses carbon dioxide. The stability of this intermediate is crucial for the reaction to proceed. The presence of electron-donating groups on the aromatic ring can stabilize this intermediate and facilitate decarboxylation.

In the case of this compound, both the cyclopropyl and methyl groups are electron-donating. The cyclopropyl group, in particular, can effectively stabilize an adjacent positive charge through its unique electronic properties, often described as "bent" or "banana" bonds that have some π-character. rsc.org This stabilization could potentially lower the activation energy for decarboxylation. However, the steric hindrance from the ortho substituents might also play a role in the reaction kinetics.

Recent studies have also explored radical decarboxylation pathways for benzoic acids, often mediated by photoredox catalysis, which can proceed under much milder conditions. libretexts.org These methods generate aryl radicals that can then be trapped by various reagents.

Reactions at the Aromatic Ring System

The electron-rich nature of the benzene (B151609) ring in this compound, due to the activating cyclopropyl and methyl groups, makes it susceptible to electrophilic attack. However, the regioselectivity of these reactions is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) Reactions

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to specific positions on the aromatic ring based on the electronic properties of the existing substituents. Both the cyclopropyl and methyl groups are ortho, para-directing activators. mdpi.comnih.gov This means they increase the electron density at the ortho and para positions, making them more nucleophilic and thus more reactive towards electrophiles.

In this compound, the positions ortho to the cyclopropyl group are positions 1 and 3 (with position 1 being substituted by the methyl group). The position para to the cyclopropyl group is position 5. Similarly, the positions ortho to the methyl group are positions 1 and 5, and the position para to the methyl group is position 4. The carboxylic acid group, being a deactivating meta-director, would direct incoming electrophiles to the positions meta to it, which are positions 4 and 6 (with position 6 being substituted by the methyl group).

Therefore, the directing effects of the activating cyclopropyl and methyl groups and the deactivating carboxylic acid group are in opposition. The outcome of an electrophilic substitution reaction will depend on the relative strengths of these directing effects and the reaction conditions. Generally, activating groups have a stronger directing influence than deactivating groups. Given that both the cyclopropyl and methyl groups are ortho, para-directors, substitution is most likely to occur at the positions activated by both groups and least sterically hindered. The most likely positions for electrophilic attack would be positions 4 and 5. Steric hindrance from the ortho substituents would likely disfavor attack at positions 3.

A study on the acid-catalysed hydrogen exchange (detritiation) of cyclopropyl-substituted aromatics showed that the para-cyclopropyl substituent is highly activating. mdpi.com However, the ortho-cyclopropyl substituent was found to be much less activating, suggesting that steric effects can significantly diminish its activating ability. mdpi.com

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionDirecting Effect of Cyclopropyl (o,p-director)Directing Effect of Methyl (o,p-director)Directing Effect of Carboxylic Acid (m-director)Overall Predicted Reactivity
3 Ortho (Activated)Meta (Neutral)Ortho (Deactivated)Likely disfavored due to steric hindrance.
4 Meta (Neutral)Para (Activated)Meta (Activated)Favored position.
5 Para (Activated)Ortho (Activated)Meta (Activated)Favored position.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The synthesis of derivatives of this compound can be effectively achieved through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. masterorganicchemistry.comorganic-chemistry.org To utilize this reaction, a derivative of this compound bearing a halogen (e.g., bromine or iodine) on the aromatic ring would be required. For instance, a bromo-substituted derivative could be coupled with a variety of boronic acids or esters to introduce new aryl or alkyl substituents. The steric hindrance at the ortho positions can make these couplings challenging, often requiring specialized phosphine (B1218219) ligands and optimized reaction conditions to achieve good yields. youtube.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. mdpi.commdpi.com Similar to the Suzuki coupling, a halogenated derivative of this compound could be coupled with a wide range of primary or secondary amines. The development of highly active and sterically demanding phosphine ligands has greatly expanded the scope of this reaction to include challenging ortho-substituted substrates. mdpi.com

Chemical Behavior of the Cyclopropyl Substituent

The cyclopropyl group is not merely a passive substituent; its inherent ring strain and unique electronic properties can lead to specific chemical transformations.

The high degree of s-character in the C-H bonds and the p-character in the C-C bonds of the cyclopropane (B1198618) ring give it some properties reminiscent of a double bond. Under certain conditions, particularly with strong acids or electrophiles, the cyclopropane ring can undergo ring-opening reactions. stackexchange.comlibretexts.orgyoutube.commasterorganicchemistry.com

For an arylcyclopropane like in this compound, acid-catalyzed ring-opening would likely proceed through protonation of the cyclopropane ring, leading to a carbocationic intermediate. The stability of this carbocation would be a key factor in determining the reaction pathway. The presence of the electron-donating methyl group and the aromatic ring would influence the regioselectivity of the ring opening. The most likely scenario would involve the formation of a secondary or tertiary carbocation, which could then be trapped by a nucleophile.

For instance, treatment with a strong acid in the presence of a nucleophilic solvent could lead to the formation of a 1,3-difunctionalized product. The regioselectivity of such a reaction would be an interesting area of investigation, as it would be influenced by the electronic and steric effects of all the substituents on the benzene ring.

Ring-Opening Reactions

The high ring strain of the cyclopropane moiety in this compound and its derivatives makes it susceptible to ring-opening reactions under various conditions, particularly in the presence of electrophiles and acids. These reactions typically proceed through the formation of carbocationic intermediates, leading to a variety of functionalized products.

Acid-catalyzed ring-opening is a common transformation for arylcyclopropanes. In the presence of a Brønsted acid, the cyclopropane ring can be protonated, leading to a carbocation which is then attacked by a nucleophile. researchgate.net For instance, the ring-opening hydroarylation of monosubstituted cyclopropanes has been achieved using a catalytic amount of Brønsted acid in hexafluoroisopropanol (HFIP), a solvent known to stabilize cationic intermediates. researchgate.net The reaction of electron-rich arylcyclopropanes with arene nucleophiles under these conditions yields branched products, consistent with an SN1-type ring-opening mechanism where the more stable benzylic carbocation is formed. researchgate.net

The regioselectivity of the ring-opening is influenced by the substitution pattern on both the cyclopropane and the aromatic ring. In electrophilic additions to substituted cyclopropanes, the reaction generally follows Markovnikov's rule, where the electrophile adds to the carbon atom bearing more hydrogen atoms, leading to the formation of the more stable carbocation. savemyexams.comlibretexts.org The stability of the resulting carbocation is a key factor governing the reaction pathway. Tertiary carbocations are more stable than secondary ones, which in turn are more stable than primary carbocations, due to inductive effects and hyperconjugation. youtube.comyoutube.com

In the case of this compound derivatives, the ortho-methyl group can exert steric and electronic effects on the reaction. The steric hindrance might influence the approach of the electrophile, while the electron-donating nature of the methyl group can stabilize a positive charge on the aromatic ring.

Lewis acids are also effective catalysts for the ring-opening of cyclopropanes. nih.gov For example, the ring-opening of donor-acceptor cyclopropanes with various nucleophiles is often catalyzed by Lewis acids. nih.gov While this compound itself is not a classic donor-acceptor cyclopropane, its derivatives can be designed to incorporate such features, enabling a wider range of transformations.

A notable application of ring-opening is the synthesis of 2-arylbenzofuran skeletons from spirocyclopropanes. Acid-catalyzed ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes proceeds efficiently at room temperature to yield 2-aryl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-ones in excellent yields. elsevierpure.com This transformation highlights the synthetic utility of cyclopropane ring-opening in constructing complex heterocyclic systems.

Table 1: Regioselectivity in Electrophilic Addition to Unsymmetrical Alkenes (Illustrative) This table illustrates the general principle of regioselectivity which is also applicable to the ring-opening of cyclopropanes.

AlkeneReagentMajor ProductMinor ProductRationale
PropeneHBr2-Bromopropane1-BromopropaneFormation of the more stable secondary carbocation intermediate. chemistrystudent.com
2-MethylpropeneHBrtert-Butyl bromideiso-Butyl bromideFormation of the more stable tertiary carbocation intermediate. libretexts.org

Functionalization and Derivatization of the Cyclopropyl Group

Beyond ring-opening reactions, the cyclopropyl group of this compound can be functionalized directly, preserving the three-membered ring. Transition metal catalysis, particularly with palladium and rhodium, has emerged as a powerful tool for the C-H activation and cross-coupling of cyclopropyl groups.

Palladium-catalyzed reactions have been extensively used for the arylation and vinylation of cyclopropanes. For instance, the palladium-catalyzed monoarylation of cyclopropylamine (B47189) with a range of (hetero)aryl chlorides has been reported, demonstrating the feasibility of forming C-N bonds at the cyclopropyl carbon. libretexts.org Furthermore, palladium(0)-catalyzed intramolecular C-H arylation of cyclopropanes has been developed to synthesize cyclopropyl-containing dihydroquinolones and dihydroisoquinolones with high enantioselectivity. nih.gov This suggests that intramolecular C-H functionalization could be a viable strategy for creating novel polycyclic structures from derivatives of this compound.

Rhodium catalysts are also highly effective for cyclopropane functionalization. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes with diazoacetates is a well-established method for constructing cyclopropane rings. chemrxiv.org While this is a synthetic method, the reverse reaction, the functionalization of a pre-existing cyclopropane, can also be envisioned. Rhodium-catalyzed ring expansion of cyclopropanes containing a propargyl ester group can lead to the formation of seven-membered rings through a 1,5 C-C bond migration. researchgate.net This highlights the potential for more complex skeletal rearrangements starting from cyclopropyl-containing benzoic acids.

The development of methods for the synthesis of cyclopropylthiophenes and their derivatives, including carboxylic acids, through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions further expands the scope of functionalization. organic-chemistry.org This indicates that the cyclopropyl group can be coupled with various heterocyclic systems.

Table 2: Examples of Transition Metal-Catalyzed Functionalization of Cyclopropanes

Catalyst SystemSubstrate TypeReaction TypeProduct TypeReference
Pd(0) / Taddol-based phosphoramiditeCyclopropyl C-HIntramolecular ArylationDihydroquinolones nih.gov
Pd(0) / YPhos ligandCyclopropylamineMonoarylationArylcyclopropylamine libretexts.org
Rh₂(S-TCPTAD)₄Electron-deficient alkenes + DiazoacetatesCyclopropanationSubstituted Cyclopropanes chemrxiv.orgnih.gov
[{Rh(CO)₂Cl}₂]Cyclopropanes with propargyl esterRing ExpansionAlkylidene Cycloheptadienes researchgate.net
Pd catalystCyclopropylboronic acidsSuzuki-Miyaura CouplingArylcyclopropanes organic-chemistry.org

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new transformations. Kinetic studies and spectroscopic analysis are powerful tools for probing these mechanisms.

The Hammett equation is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org By plotting the logarithm of the reaction rate or equilibrium constant against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides insight into the nature of the transition state. libretexts.orgwikipedia.org For the ring-opening of para-substituted arylcyclopropanes, a negative ρ value would indicate the development of positive charge in the transition state, consistent with a carbocationic intermediate. researchgate.net

Kinetic studies on the acid-catalyzed ring-opening of epoxides, which share the feature of a strained three-membered ring, have been conducted using nuclear magnetic resonance (NMR) spectroscopy to monitor the reaction progress. nih.gov Similar techniques could be applied to study the ring-opening of this compound. The rate of reaction can be measured as a function of acid concentration and temperature to determine the rate law and activation parameters, providing further mechanistic details. nih.gov

Spectroscopic methods are indispensable for identifying reaction intermediates. In the context of cyclopropane ring-opening, the direct observation of carbocation intermediates is often challenging due to their high reactivity and short lifetimes. beilstein-journals.org However, their existence can be inferred through trapping experiments, where a nucleophile is added to intercept the intermediate and form a stable product. nih.gov Isotope labeling studies can also provide valuable mechanistic information. For example, using deuterated starting materials can help to elucidate the stereochemistry of bond-breaking and bond-forming steps. nih.govnih.gov

Modern computational methods, such as Density Functional Theory (DFT), have become increasingly powerful in elucidating reaction mechanisms. DFT calculations can be used to model the structures and energies of reactants, transition states, and intermediates, providing a detailed picture of the reaction pathway. researchgate.net For example, DFT calculations have been used to investigate the transition states for cyclopropane ring-opening, helping to understand the factors that control the regioselectivity of these reactions.

Table 3: Tools for Mechanistic Elucidation

TechniqueInformation ObtainedApplication Example
Kinetic Studies
Hammett PlotElectronic effects of substituents on reaction rates, nature of the transition state.Determining the ρ value for the ring-opening of substituted arylcyclopropanes to probe charge development. researchgate.netwikipedia.org
Rate Law DeterminationOrder of reaction with respect to each reactant, providing insight into the molecularity of the rate-determining step.Studying the dependence of the ring-opening rate on acid concentration. nih.gov
Spectroscopic Probes
In-situ NMR SpectroscopyMonitoring the concentration of reactants, intermediates, and products over time.Following the kinetics of acid-catalyzed ring-opening reactions. chemrxiv.orgnih.gov
Trapping ExperimentsEvidence for the existence of transient intermediates like carbocations.Using a nucleophile to capture a carbocation formed during ring-opening. nih.govbeilstein-journals.org
Isotope LabelingTracing the fate of specific atoms throughout a reaction, elucidating bond cleavage and formation pathways.Using deuterium (B1214612) labeling to study the stereochemistry of cyclopropane functionalization. nih.govnih.gov
Computational Methods
Density Functional Theory (DFT)Geometries and energies of reactants, transition states, and intermediates; reaction energy profiles.Calculating the energy barriers for different ring-opening pathways to predict regioselectivity. researchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to elucidating the electronic distribution and three-dimensional arrangement of atoms in 2-cyclopropyl-6-methylbenzoic acid. These calculations solve approximations of the Schrödinger equation to determine the molecule's energy and wavefunction, from which numerous properties can be derived.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. DFT calculations for this compound would focus on determining the electron density to derive the molecule's energy and other properties. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining accurate results that balance computational cost and precision. Such studies would yield insights into the molecule's stability, electronic properties, and the influence of the cyclopropyl (B3062369) and methyl substituents on the benzoic acid core.

Conformer Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds in this compound—specifically the bond connecting the cyclopropyl group to the benzene (B151609) ring and the C-C bond of the carboxylic acid group—gives rise to multiple possible conformations. Conformer analysis involves systematically identifying all stable, low-energy spatial arrangements of the molecule.

A potential energy surface (PES) map would be generated by calculating the energy of the molecule as a function of the dihedral angles of these rotatable bonds. This map reveals the global minimum energy conformation (the most stable structure) as well as other local minima (other stable conformers) and the energy barriers that separate them. This analysis is critical for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature.

Prediction of Spectroscopic Parameters via Theoretical Models

A significant application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra are invaluable for interpreting experimental results and confirming the structure of a synthesized compound.

Computed NMR Chemical Shifts

Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound. The GIAO (Gauge-Including Atomic Orbital) method, typically employed within a DFT framework, is the standard for calculating isotropic shielding constants. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the computed NMR spectra with experimental data helps in the definitive assignment of each resonance to a specific atom in the molecule.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (ppm)
Carboxylic Acid Proton (-COOH)> 12.0
Aromatic Protons (Ar-H)7.0 - 8.0
Cyclopropyl Protons (-CH-)0.5 - 2.0
Methyl Protons (-CH₃)2.0 - 2.5
Carboxylic Carbon (-COOH)165 - 175
Aromatic Carbons (Ar-C)120 - 140
Methyl Carbon (-CH₃)15 - 25
Cyclopropyl Carbons (-CH-, -CH₂)5 - 15

Note: These are generalized, expected ranges. Actual computed values would be more precise.

Vibrational Frequency Analysis (IR and Raman)

Computational methods can also predict the vibrational frequencies of this compound, which correspond to the absorption bands in its infrared (IR) and Raman spectra. Following a geometry optimization, a frequency calculation is performed. The resulting vibrational modes are often visualized to understand the nature of the atomic motions (e.g., stretching, bending, wagging). Theoretical vibrational analysis is crucial for assigning the peaks in experimental IR and Raman spectra to specific functional groups and vibrational modes within the molecule.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
O-H (Carboxylic Acid)Stretching3200 - 3600
C=O (Carboxylic Acid)Stretching1700 - 1750
C-H (Aromatic)Stretching3000 - 3100
C-H (Cyclopropyl)Stretching2900 - 3050
C-H (Methyl)Stretching2850 - 2980
C-O (Carboxylic Acid)Stretching1200 - 1300

Note: These are generalized, expected ranges. Actual computed values would be more precise and would require scaling factors for better agreement with experimental data.

Simulation of Reaction Pathways and Transition States

Theoretical chemistry can be used to model the mechanisms of chemical reactions involving this compound. For instance, the synthesis of this molecule or its subsequent reactions could be simulated. Such studies involve locating the transition state structures, which are the highest energy points along a reaction coordinate.

Analysis of Molecular Reactivity Descriptors

HOMO-LUMO Gap: The HOMO and LUMO are the frontier molecular orbitals, and their energy difference, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more prone to chemical reactions. nih.gov For this compound, the presence of both an electron-donating methyl group and a cyclopropyl group, which can also exhibit electron-donating characteristics through hyperconjugation, would influence the energies of these frontier orbitals. Theoretical studies on substituted benzoic acids have shown that the nature and position of substituents significantly impact the HOMO-LUMO gap. mdpi.comnih.gov

Fukui Functions: Fukui functions are used to describe the reactivity of different sites within a molecule. They indicate where a molecule is most likely to undergo a nucleophilic, electrophilic, or radical attack by quantifying the change in electron density at a specific point when the total number of electrons is altered. For substituted benzoic acids, Fukui functions can pinpoint the atoms most susceptible to reaction, confirming, for example, that electron-releasing substituents decrease acidity. mdpi.com In this compound, the carboxylic acid group, the aromatic ring, and the substituents would all have distinct Fukui function values, highlighting their respective roles in potential chemical transformations.

Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior towards electrophiles and nucleophiles. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the carboxylic group, indicating a site for electrophilic interaction. The aromatic ring and the alkyl substituents would also exhibit characteristic potential distributions.

A hypothetical representation of the expected molecular reactivity descriptors for this compound is presented in the table below, based on general principles and data from related compounds.

DescriptorPredicted Characteristic for this compoundSignificance
HOMO Energy Relatively highIndicates a propensity to donate electrons.
LUMO Energy Relatively highReflects the energy required to accept an electron.
HOMO-LUMO Gap ModerateSuggests a balance between stability and reactivity.
Fukui Functions Localized on specific atomsPredicts sites for nucleophilic and electrophilic attack.
MEP Surface Negative potential on carboxyl oxygensHighlights the primary site for electrophilic interaction.

Non-Linear Optical Properties Prediction

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by its hyperpolarizability. Computational methods, particularly time-dependent density functional theory (TD-DFT), are instrumental in predicting the NLO properties of organic molecules. acs.orgresearchgate.net

The NLO properties of aromatic compounds are often enhanced by the presence of both electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer. nih.gov In this compound, the methyl and cyclopropyl groups are electron-donating, while the carboxylic acid group can act as an electron-withdrawing group. This combination of substituents on the benzene ring could potentially give rise to NLO properties.

Theoretical investigations into the NLO properties of aromatic amino acids and other benzene derivatives have demonstrated that the nature and substitution pattern of functional groups significantly influence the first hyperpolarizability (β), a measure of the second-order NLO response. nih.govacs.org While direct computational data for this compound is not available, it is plausible that the molecule would exhibit a non-zero hyperpolarizability. The magnitude of this property would depend on the extent of charge delocalization and the asymmetry of the electronic structure.

The table below summarizes the key parameters related to the prediction of NLO properties and their expected relevance for this compound.

NLO PropertyPredicted Characteristic for this compoundSignificance
Dipole Moment (μ) Non-zeroA prerequisite for second-order NLO activity.
Polarizability (α) ModerateMeasures the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β) Potentially non-zeroIndicates the magnitude of the second-order NLO response.

It is important to emphasize that the discussions in sections 5.4 and 5.5 are based on established theoretical principles and findings from studies on analogous compounds. Dedicated computational investigations on this compound are necessary to provide precise quantitative data for these properties.

Role As a Synthetic Building Block for Complex Molecular Architectures

Incorporation into Polycyclic and Heterocyclic Systems

The rigid and sterically hindered nature of the 2,6-disubstituted benzoic acid motif, combined with the inherent reactivity of the cyclopropyl (B3062369) ring, makes 2-cyclopropyl-6-methylbenzoic acid a valuable precursor for the synthesis of a variety of polycyclic and heterocyclic frameworks. While direct and extensive research on the incorporation of this specific molecule is still emerging, the principles of using similarly substituted benzoic acids are well-established and provide a strong basis for its application.

For instance, the synthesis of chromane (B1220400) derivatives, a class of heterocyclic compounds with a bicyclic scaffold, has been achieved through the cyclization of related substituted benzoic acid esters. In one study, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester was successfully cyclized to form chromane structures. This process involved an initial O-alkylation followed by a thermally induced ring closure. The subsequent hydrolysis of the ester group yielded the corresponding carboxylic acids. This general strategy highlights a potential pathway where this compound could be functionalized and then induced to form fused ring systems.

The construction of 5,6-ring-fused 2-pyridones, another important heterocyclic core, has been accomplished using a tandem condensation of propiolamide (B17871) with cyclic β-keto methyl esters. This method, which proceeds via a Michael addition followed by acid- or base-promoted intramolecular ring closure and decarboxylation, demonstrates the utility of substituted precursors in building complex heterocyclic systems in an efficient manner. nih.gov These examples underscore the potential of this compound to serve as a foundational element in the synthesis of diverse and structurally complex polycyclic and heterocyclic molecules.

Scaffold for Design and Synthesis of Advanced Chemical Probes and Ligands

The concept of a "privileged scaffold" is central to modern medicinal chemistry and drug design, referring to a molecular framework that can be systematically modified to interact with a variety of biological targets. The cyclopropyl scaffold, in particular, is found in numerous clinically approved drugs, indicating its broad utility in therapeutic research. nih.gov The unique combination of a cyclopropyl ring and a substituted benzene (B151609) ring in molecules like 2-phenylcyclopropylmethylamine (PCPMA) has established it as a valuable template for designing compounds that target the central nervous system. niper.gov.in

Following this principle, this compound presents itself as a promising scaffold for the development of novel chemical probes and ligands. The strategic placement of the cyclopropyl and methyl groups on the benzoic acid core allows for precise three-dimensional arrangements of functional groups, which is a critical aspect of designing molecules with high affinity and selectivity for their biological targets. Scaffold hopping, a strategy to replace a known core structure with a novel one while retaining key pharmacophoric features, further highlights the potential of introducing new scaffolds like that of this compound to discover compounds with improved properties. mdpi.com

Precursor in Academic Exploration of Novel Organic Materials

The development of novel organic materials with specific electronic and photophysical properties is a rapidly advancing field. Carbazole-based compounds, for example, are widely used as building blocks for organic light-emitting diodes (OLEDs) and solar cells due to their excellent charge transport properties and tunable electronic structures. khanacademy.org The design of these materials often relies on the strategic functionalization of core aromatic structures to control their assembly and electronic behavior.

While direct applications of this compound in this area are not yet extensively documented, its structural motifs suggest significant potential. The substituted benzoic acid core can be derivatized to create monomers for polymerization or building blocks for larger conjugated systems. The presence of the cyclopropyl group can influence the solid-state packing and electronic properties of the resulting materials in unique ways. The synthesis of functional monomers, such as 2,6-disubstituted benzobisthiazoles for organic semiconductors, from substituted aromatic precursors demonstrates a viable path for the utilization of compounds like this compound in the exploration of new organic electronic materials.

Stereochemical Control in Building Complex Structures

Stereoselectivity, the preferential formation of one stereoisomer over another, is a cornerstone of modern organic synthesis, particularly in the preparation of chiral drugs and complex natural products. The stereochemistry of a starting material can often dictate the stereochemical outcome of a reaction, a principle known as stereospecificity.

The rigid and well-defined three-dimensional structure of this compound and its derivatives makes it a potentially valuable tool for controlling stereochemistry in synthetic sequences. The bulky ortho substituents can influence the approach of reagents to a reactive center, thereby directing the formation of a specific stereoisomer. While specific studies detailing the use of the 2-cyclopropyl-6-methylbenzoyl group as a stereodirecting element are yet to be widely reported, the general principles of using chiral auxiliaries and substrate-controlled reactions provide a strong foundation for its potential in this area. The unique conformational constraints imposed by the cyclopropyl and methyl groups could be harnessed to achieve high levels of stereoselectivity in a variety of chemical transformations.

Future Directions and Emerging Research Challenges

Development of Highly Efficient and Selective Synthetic Routes

The synthesis of 2,6-disubstituted benzoic acids, particularly those with bulky and electronically diverse groups like cyclopropyl (B3062369) and methyl, remains a formidable challenge in organic synthesis. Future research will undoubtedly focus on the development of highly efficient and selective routes to access 2-cyclopropyl-6-methylbenzoic acid and its derivatives.

Current synthetic strategies often rely on multi-step sequences which can be inefficient and low-yielding. A promising future direction lies in the application of modern catalytic methods. For instance, palladium-catalyzed cross-coupling reactions have proven effective for the synthesis of some ortho-substituted benzoic acids. nih.govcapes.gov.br The development of tailored ligands and catalysts capable of facilitating the coupling of a cyclopropyl unit to a sterically hindered 2-methylbenzoic acid precursor would represent a significant advancement. Another avenue of exploration is the direct C-H functionalization of a pre-existing benzoic acid. labxing.comacs.orgnih.gov Research into ruthenium-catalyzed ortho-C–H allylation of benzoic acids with vinylcyclopropanes has shown promise for introducing allyl groups, which could potentially be transformed into a cyclopropyl group in a subsequent step. researchgate.net

Furthermore, the Corey–Chaykovsky cyclopropanation of corresponding chalcone (B49325) precursors offers a viable route to related cyclopropyl ketones, which could then be oxidized to the desired benzoic acid. nih.gov Refining this and other existing cyclopropanation methods to be more tolerant of the steric hindrance imposed by the ortho-methyl group will be crucial. masterorganicchemistry.comacs.org

Investigation of Unprecedented Reactivity Patterns and Chemical Transformations

The unique juxtaposition of the cyclopropyl, methyl, and carboxylic acid groups in this compound is expected to give rise to novel reactivity patterns. The "ortho effect," a well-documented phenomenon in benzoic acid chemistry, is anticipated to be particularly pronounced in this molecule due to the steric and electronic influence of both ortho substituents. youtube.comyoutube.com This could lead to unusual acidity and reactivity of the carboxylic acid group.

A key area for future investigation is the reactivity of the cyclopropyl ring itself. Cyclopropane (B1198618) rings are known to undergo ring-opening reactions under various conditions, including radical, electrophilic, and catalytic pathways. nih.govyoutube.comacs.orgacs.org The electronic and steric environment of this compound could lead to unprecedented ring-opening cascades, providing access to novel molecular scaffolds. For example, acid-catalyzed ring-opening could be influenced by the neighboring carboxylic acid, potentially leading to selective formation of lactones or other heterocyclic systems. The interaction between the cyclopropyl group and the aromatic ring in the excited state also presents an interesting area for photochemical studies. kb.se

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to flow chemistry and automated synthesis platforms represents a significant engineering challenge and a major opportunity for advancing its chemical exploration. youtube.comnih.govresearchgate.netresearchgate.net Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly beneficial for managing potentially exothermic or rapid reactions involving the strained cyclopropyl ring. nih.gov The on-demand generation of reactive intermediates, a key advantage of flow systems, could be leveraged to handle unstable precursors or reagents that might be required for its synthesis or derivatization. youtube.com

Automated synthesis platforms, including robotic systems, can accelerate the exploration of the chemical space around this compound. nih.govvapourtec.comnih.govacs.org By systematically varying reaction conditions and building blocks, these platforms can rapidly generate libraries of derivatives for screening in various applications. The integration of at-line or on-line analytics would provide real-time data for reaction optimization and the construction of detailed kinetic models. acs.org This high-throughput approach would be invaluable for elucidating structure-activity relationships and discovering novel properties of compounds based on the this compound scaffold.

Sustainable and Atom-Economical Approaches to Derivatization

Future research will increasingly emphasize the development of sustainable and atom-economical methods for the derivatization of this compound. This aligns with the broader principles of green chemistry, which aim to minimize waste and environmental impact. rsc.orgbrazilianjournals.com.brrsc.orgtandfonline.commdpi.com

A key focus will be on C-H functionalization reactions that directly modify the aromatic ring or the methyl group, avoiding the need for pre-functionalized substrates and reducing the number of synthetic steps. labxing.comacs.org Catalytic methods that utilize earth-abundant metals and environmentally benign solvents and reagents will be highly sought after. For instance, developing catalytic systems for the direct carboxylation or amidation of the benzoic acid moiety would be more atom-economical than traditional methods that often generate stoichiometric byproducts. researchgate.net

Furthermore, exploring enzymatic and chemoenzymatic strategies for the synthesis and derivatization of this compound could offer highly selective and environmentally friendly alternatives to conventional chemical methods. utdallas.edu The use of renewable feedstocks and energy sources, such as solar thermal electrochemical processes (STEP), for the synthesis of benzoic acid precursors could also contribute to a more sustainable chemical industry. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Cyclopropyl-6-methylbenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or cyclopropanation of pre-functionalized benzoic acid derivatives. For instance, cyclopropyl groups can be introduced via [2+1] cycloaddition using diazo compounds or transition-metal-catalyzed cross-coupling. Optimization includes adjusting catalysts (e.g., Rh(II) complexes for cyclopropanation), temperature (50–100°C), and solvent polarity (e.g., DCM or toluene) to enhance regioselectivity . Acidic workup is critical to preserve the carboxylic acid moiety.

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with deuterated DMSO or CDCl₃ to resolve aromatic proton splitting patterns and confirm cyclopropyl ring integration.
  • XRD : Employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. For twinned crystals, use the HKLF5 format in SHELX to handle overlapping reflections .
  • IR : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and cyclopropyl C–H vibrations (~700–800 cm⁻¹) .

Q. How can purification methods be tailored to achieve high-purity this compound?

  • Methodological Answer : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate 4:1 to 1:1). Recrystallization from ethanol/water (7:3) at low temperatures (0–5°C) improves yield. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Advanced Research Questions

Q. How can computational models predict the environmental fate of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using software like EPI Suite to estimate biodegradation half-lives and bioaccumulation potential. Molecular dynamics simulations (e.g., GROMACS) can assess interactions with soil organic matter, while DFT calculations (Gaussian 16) predict hydrolysis pathways under varying pH .

Q. What experimental strategies resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer : For disordered cyclopropyl groups, use PART instructions in SHELXL to model alternative conformations. Apply restraints (e.g., DFIX, SIMU) to maintain reasonable geometry. Validate with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How to design regioselective functionalization experiments for this compound derivatives?

  • Methodological Answer : For electrophilic substitution, direct meta/para selectivity using directing groups (e.g., methyl at C6). Employ Pd-catalyzed C–H activation (e.g., with directing auxiliaries like 8-aminoquinoline) for ortho-functionalization. Monitor regiochemistry via LC-MS and 19F^{19}\text{F}-NMR if fluorinated reagents are used .

Q. What methodologies assess the compound’s biological activity in vitro?

  • Methodological Answer :

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Minimum inhibitory concentration (MIC) values are determined at 24–48 hours.
  • Anti-inflammatory testing : Measure COX-1/COX-2 inhibition via ELISA (PGD₂ production in RAW 264.7 cells) .

Q. How to analyze degradation products of this compound under oxidative conditions?

  • Methodological Answer : Perform photolysis (UV-C light, H₂O₂/Fe²⁺ Fenton system) and analyze via LC-QTOF-MS. Fragment ions (m/z) are matched against databases (e.g., NIST). Isotopic labeling (13C^{13}\text{C}-cyclopropyl) can track ring-opening pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.